(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound that features a triazole ring substituted with dimethylamino groups and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 3,5-dimethylamino-1,2,4-triazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules . These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)methanone: Similar structure but with trifluoromethyl groups instead of dimethylamino groups.
(4-Fluorophenyl)triazole: Lacks the dimethylamino groups, making it less versatile in terms of chemical reactivity.
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)benzene: Similar triazole structure but without the fluorophenyl group.
Uniqueness
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone is unique due to the combination of its triazole ring, dimethylamino groups, and fluorophenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPTWDNZLGNKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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